2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone
Overview
Description
Chemical Reactions Analysis
As with the synthesis, the specific chemical reactions involving “2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone” are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone” are not detailed in the available sources .Scientific Research Applications
Analytical Techniques in Herbicide Formulation
The compound has been evaluated for its role as an active ingredient in herbicide formulations, specifically in the gas chromatographic determination of technical pyrazon, which is an herbicide known under various trade names. The internal standard method was utilized for evaluating pyrazon content, highlighting the importance of such compounds in the analytical chemistry of agricultural products (Výboh et al., 1974).
Herbicidal Action Mechanisms
Further research into pyridazinone compounds, closely related to the specified compound, has elucidated their mechanism of action as herbicides. These studies have shown that such compounds inhibit the Hill reaction and photosynthesis in plants, indicating their potential utility in developing new herbicidal agents (Hilton et al., 1969).
Potential Therapeutic Applications
Research into derivatives of the mentioned compound has found potential analgesic and anti-inflammatory applications. Specifically, certain Mannich bases of arylpyridazinones have been synthesized and examined, demonstrating promising results in pain and inflammation models, which could lead to new therapeutic agents (Gökçe et al., 2005).
Structural and Electronic Properties
Investigations into the structural and electronic properties of anticonvulsant drugs, including derivatives similar to the queried compound, have been conducted to understand better how modifications in their structure affect their pharmacological profile. This research provides insights into the design of more effective anticonvulsant medications (Georges et al., 1989).
Inhibition of Carotenoid Synthesis
In agricultural research, pyridazinone derivatives, including compounds similar to the one , have been studied for their ability to inhibit carotenoid synthesis in plants. This action leads to the accumulation of carotenoid precursors, offering a potential pathway for developing herbicides that target specific biosynthetic pathways in weeds (Bartels & Watson, 1978).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-19-11-9-17(10-12-19)16-26-21(27)15-20(25-13-5-2-6-14-25)22(24-26)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIGIYGSOWUONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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